molecular formula C17H18N4O5 B060986 2H-1-Benzopyran-3-carboxamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- CAS No. 166115-86-2

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Cat. No. B060986
M. Wt: 358.3 g/mol
InChI Key: WBNDLKPDTSDXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a chemical compound that has gained significant attention in scientific research. It is a synthetic analog of a naturally occurring compound that has been found to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in the progression of cancer and inflammation.

Biochemical And Physiological Effects

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various diseases and biological processes. However, one limitation is its relatively low yield in the synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for the development of new analogs with improved biological activities and synthesis methods.

Synthesis Methods

The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves a multi-step process. The starting material is 7-hydroxy-2H-chromen-2-one, which is then converted to the corresponding acid chloride. This intermediate is then reacted with the appropriate amine to yield the desired product. The overall yield of this synthesis is approximately 30%.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been extensively studied for its biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Additionally, it has been shown to have potential in the treatment of neurological disorders, such as Alzheimer's disease.

properties

CAS RN

166115-86-2

Product Name

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-5-methoxy-2H-chromene-3-carboxamide

InChI

InChI=1S/C17H18N4O5/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)9-7-10-11(25-3)5-4-6-12(10)26-8-9/h4-7H,8,18H2,1-3H3,(H,19,22)

InChI Key

WBNDLKPDTSDXDA-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=CC=C3OC)OC2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=C(C=CC=C3OC)OC2)N

synonyms

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-5-methoxy-

Origin of Product

United States

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